molecular formula C8H15IO B15273397 1-Iodo-2-propoxycyclopentane

1-Iodo-2-propoxycyclopentane

Cat. No.: B15273397
M. Wt: 254.11 g/mol
InChI Key: AEDPQGLFPFYMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-2-propoxycyclopentane is an organic compound with the molecular formula C8H15IO. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with a ring structure. This compound is characterized by the presence of an iodine atom and a propoxy group attached to a cyclopentane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 1-Iodo-2-propoxycyclopentane typically involves the reaction of cyclopentanol with iodine and a propylating agent under specific conditions. One common method includes the following steps:

    Formation of Cyclopentanol: Cyclopentanol is prepared by the reduction of cyclopentanone using a reducing agent such as sodium borohydride.

    Iodination: Cyclopentanol is then reacted with iodine in the presence of a base like potassium hydroxide to form 1-iodocyclopentanol.

    Propylation: The final step involves the reaction of 1-iodocyclopentanol with a propylating agent such as propyl bromide in the presence of a base like sodium hydride to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Iodo-2-propoxycyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the iodine atom can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclopentane derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like ethanol or acetone, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Iodo-2-propoxycyclopentane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cycloalkane derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Iodo-2-propoxycyclopentane involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The propoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Iodo-2-propoxycyclopentane can be compared with other similar compounds, such as:

    1-Iodo-2-methoxycyclopentane: Similar structure but with a methoxy group instead of a propoxy group.

    1-Bromo-2-propoxycyclopentane: Similar structure but with a bromine atom instead of an iodine atom.

    1-Chloro-2-propoxycyclopentane: Similar structure but with a chlorine atom instead of an iodine atom.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs

Properties

Molecular Formula

C8H15IO

Molecular Weight

254.11 g/mol

IUPAC Name

1-iodo-2-propoxycyclopentane

InChI

InChI=1S/C8H15IO/c1-2-6-10-8-5-3-4-7(8)9/h7-8H,2-6H2,1H3

InChI Key

AEDPQGLFPFYMCN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCCC1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.